molecular formula C29H32N4O6S B2700315 4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide CAS No. 451465-27-3

4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2700315
CAS No.: 451465-27-3
M. Wt: 564.66
InChI Key: RXXPWVMWMIEAPO-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 3,4-dimethoxyphenethyl carbamoyl group, a sulfanyl linker, and a furan-2-ylmethyl substituent.

Properties

IUPAC Name

4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O6S/c1-37-24-12-11-20(17-25(24)38-2)13-14-30-27(35)19-40-29-32-23-9-4-3-8-22(23)28(36)33(29)15-5-10-26(34)31-18-21-7-6-16-39-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXPWVMWMIEAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide involves multiple steps:

    Formation of the Quinazolinone Core: This step typically involves the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using 3,4-dimethoxyphenyl ethylamine.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-2-ylmethyl halide.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazolinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the furan ring may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Methodological Considerations

  • Limitations of Similarity Metrics : Tanimoto scores may overlook 3D conformational differences, while cosine scores depend on MS/MS data quality .
  • Contradictions : Compounds with high structural similarity (Tanimoto >0.8) may show divergent bioactivities due to subtle substituent variations (e.g., methoxy vs. hydroxy groups) .

Biological Activity

The compound 4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O3SC_{25}H_{30}N_{4}O_{3}S, and it features a quinazoline core with various functional groups that contribute to its biological activity. The presence of a dimethoxyphenyl group and a furan moiety suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this quinazoline derivative exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study:
A study published in Cancer Letters demonstrated that a related quinazoline compound inhibited the growth of human breast cancer cells in vitro by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Quinazolines have been reported to possess broad-spectrum antimicrobial effects against both bacterial and fungal strains.

Research Findings:
In a study assessing various quinazoline derivatives, it was found that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans at low micromolar concentrations .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Evidence:
A recent investigation revealed that related compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition: The quinazoline scaffold is known to inhibit tyrosine kinases, which are crucial in signaling pathways for cell growth and survival.
  • Caspase Activation: Induction of apoptosis through caspase activation is a common pathway for anticancer agents.
  • Cytokine Modulation: The ability to modulate cytokine production contributes to its anti-inflammatory properties.

Data Tables

Biological ActivityMechanism of ActionReferences
AnticancerKinase inhibition, Apoptosis induction
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryCytokine modulation

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